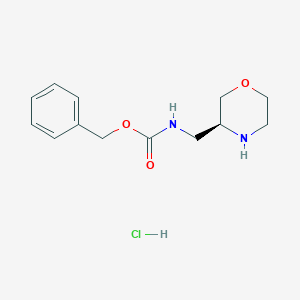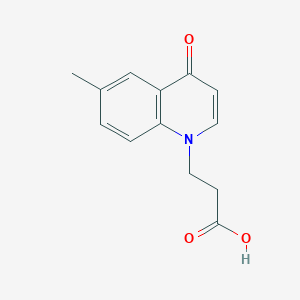
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide is a chemical compound that features a phthalimide moiety linked to a hydroxypentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the hydroxypentanamide chain. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide moiety can be reduced to form a phthalamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced phthalamides, and substituted analogs with various functional groups.
Applications De Recherche Scientifique
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein modifications.
Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide moiety can interact with active sites of enzymes, inhibiting their activity, while the hydroxypentanamide chain can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid: Similar structure with a propanoic acid chain instead of a hydroxypentanamide chain.
(S)-2-(1,3-Dioxoisoindolin-2-yl)pentanedioic acid: Features a pentanedioic acid chain, offering different reactivity and applications.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(4S)-4-(1,3-dioxoisoindol-2-yl)-5-hydroxypentanamide |
InChI |
InChI=1S/C13H14N2O4/c14-11(17)6-5-8(7-16)15-12(18)9-3-1-2-4-10(9)13(15)19/h1-4,8,16H,5-7H2,(H2,14,17)/t8-/m0/s1 |
Clé InChI |
YMXCZMNALXTAKA-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)CO |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)


![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)

![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)






